molecular formula C15H16BrNO B2419724 4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol CAS No. 1232776-35-0

4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol

Cat. No.: B2419724
CAS No.: 1232776-35-0
M. Wt: 306.203
InChI Key: QMDFXBPWDWIVKQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol typically involves a multi-step process. One common synthetic route includes the bromination of 2-{[(3-ethylphenyl)amino]methyl}phenol using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced phenolic compounds.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s phenolic group allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The bromine atom and the ethylphenyl group contribute to its overall binding affinity and specificity .

Comparison with Similar Compounds

4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol can be compared with other similar compounds, such as:

    4-Bromo-2-[(ethylamino)methyl]phenol: This compound has a similar structure but with an ethylamino group instead of the 3-ethylphenyl group.

    2-{[(3-ethylphenyl)amino]methyl}phenol: Lacking the bromine atom, this compound may exhibit different chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-[(3-ethylanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-2-11-4-3-5-14(8-11)17-10-12-9-13(16)6-7-15(12)18/h3-9,17-18H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDFXBPWDWIVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NCC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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